molecular formula C13H10BrNO2 B1320386 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 892873-56-2

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B1320386
CAS No.: 892873-56-2
M. Wt: 292.13 g/mol
InChI Key: PKOAGOJCOUGVMM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-3-4-13(11(6-12)8-16)17-9-10-2-1-5-15-7-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOAGOJCOUGVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588120
Record name 5-Bromo-2-[(pyridin-3-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892873-56-2
Record name 5-Bromo-2-(3-pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892873-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(pyridin-3-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromo-2-hydroxybenzaldehyde Derivative

The starting point is often a 5-bromo-2-hydroxybenzaldehyde or a protected derivative. Bromination of 2-hydroxybenzaldehyde derivatives can be achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to yield the 5-bromo derivative with good selectivity and yield.

Introduction of Pyridin-3-ylmethoxy Group

The key step is the formation of the ether linkage between the benzaldehyde core and the pyridin-3-ylmethoxy moiety. This can be achieved by:

  • Mitsunobu Reaction: A widely used method where the phenolic hydroxyl group of the brominated benzaldehyde reacts with a pyridin-3-ylmethanol derivative in the presence of a condensation reagent (e.g., triphenylphosphine and diethyl azodicarboxylate). This reaction proceeds under mild conditions (0–30°C) and typically requires 2–15 hours for completion. The reaction is monitored by HPLC or TLC until the starting phenol is consumed. Post-reaction workup involves dilution, washing with ammonium chloride solution and brine, drying, and solvent evaporation. Purification is commonly done by silica gel column chromatography or recrystallization.

  • Nucleophilic Substitution: Alternatively, a nucleophilic substitution reaction can be performed where a halogenated benzaldehyde derivative reacts with a pyridin-3-ylmethoxide ion generated in situ by deprotonation with a strong base such as potassium tert-butoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction temperature is maintained between 20–50°C, and the reaction time ranges from 1 to 18 hours. After completion, the mixture is diluted, washed, dried, and purified similarly.

Protection and Deprotection Steps

In some synthetic routes, protecting groups such as acetyl groups are introduced to mask reactive hydroxyl groups during intermediate steps. Deprotection is then carried out under basic conditions, often using methanol or a methanol/THF/water mixture, with sodium hydroxide or other bases. The solvent ratios and reaction conditions are optimized to ensure complete deprotection without side reactions.

Industrial-Scale Preparation of Pyridine Derivative

Since the pyridin-3-ylmethoxy substituent involves a pyridine ring, the preparation of 2-bromo-5-formylpyridine (a key intermediate) is critical. Industrial methods involve:

  • Grignard Reaction: 2,5-dibromopyridine is reacted with a Grignard reagent (e.g., isopropyl magnesium chloride) in solvents such as tetrahydrofuran (THF) under inert atmosphere at 0–20°C. After activation, DMF is added to introduce the formyl group at the 5-position. The reaction mixture is acidified, extracted with organic solvents (e.g., toluene or ethyl acetate), and purified by crystallization to yield 2-bromo-5-formylpyridine with high purity (above 98%) and yields ranging from 80% to 87%.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Bromination of hydroxybenzaldehyde Bromine or NBS Suitable organic solvent Controlled Variable ~66 Controlled to minimize by-products
Nucleophilic substitution Pyridin-3-ylmethanol + base (e.g., potassium tert-butoxide) DMF 20–50 1–18 Not specified Monitored by HPLC/TLC
Mitsunobu reaction Triphenylphosphine + diethyl azodicarboxylate + phenol derivative THF, methanol mixtures 0–30 2–15 Not specified Purification by chromatography
Deprotection Base (NaOH) Methanol or MeOH/THF/H2O Ambient Variable Quantitative Removal of acetyl protecting groups
Grignard formylation (pyridine) 2,5-dibromopyridine + isopropyl magnesium chloride + DMF THF 0–20 10–15 80–87 Industrial scale, crystallization step

Purification Techniques

  • Column Chromatography: Silica gel chromatography is the standard for purifying crude products after substitution or Mitsunobu reactions.
  • Recrystallization: Common solvents include ethanol/water mixtures, toluene, or ethyl acetate/n-hexane mixtures, depending on solubility profiles.
  • Extraction and Washing: Organic layers are washed with aqueous ammonium chloride, brine, or sodium bicarbonate solutions to remove impurities.

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the nucleophilic substitution efficiency. Polar aprotic solvents like DMF and strong bases such as potassium tert-butoxide favor higher conversion rates.
  • Mitsunobu reaction conditions require careful temperature control to avoid side reactions and ensure high selectivity.
  • Deprotection steps are optimized by solvent ratios and base concentration to achieve complete removal of protecting groups without degrading the aldehyde functionality.
  • Industrial preparation of the pyridine aldehyde intermediate via Grignard reaction is scalable and yields high purity products suitable for further coupling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Scientific Research Applications

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with significant potential in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, material science, and its role in synthetic organic chemistry. We will also provide detailed tables summarizing relevant studies and findings.

Anticancer Activity

Recent studies have indicated that substituted benzaldehyde compounds, including this compound, exhibit promising anticancer properties. For instance, research highlighted in patent US10806733B2 suggests that these compounds can increase tissue oxygenation, which is crucial for enhancing the efficacy of cancer therapies .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes involved in disease pathways, making it a candidate for drug development targeting specific diseases.

Case Studies

StudyFindings
Patent US10806733B2Demonstrated increased tissue oxygenation using substituted benzaldehydes, including the compound .
Research on enzyme inhibitionIndicated potential for inhibiting key enzymes involved in metabolic pathways related to cancer .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as an electron transport layer has been explored, potentially leading to more efficient light-emitting devices.

Case Studies

StudyFindings
OLED ResearchShowed that incorporating this compound into device architectures improved efficiency and stability of OLEDs .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

StudyFindings
Synthetic MethodologiesDocumented methods utilizing the compound as a precursor for synthesizing other biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bromine atom and pyridin-3-ylmethoxy group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
  • CAS Number : 892873-56-2
  • Molecular Formula: C₁₃H₁₀BrNO₂
  • Molecular Weight : 292.14 g/mol
  • Structure : A benzaldehyde derivative substituted with a bromine atom at position 5 and a pyridin-3-ylmethoxy group at position 2 .

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Benzaldehyde Derivatives

The following table compares This compound with analogs differing in substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Synthesis Reference
This compound -Br (C5), -OCH₂(pyridin-3-yl) (C2) C₁₃H₁₀BrNO₂ 292.14 Quinoxaline synthesis via InCl₃ catalysis ; pharmaceutical intermediates
5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde -Br (C5), -OH (C2), -tert-butyl (C3) C₁₂H₁₅BrO₂ 271.15 Synthesized via formylation and bromination; optimized in ethanol at 60°C
5-Bromo-2-methoxybenzaldehyde -Br (C5), -OCH₃ (C2) C₈H₇BrO₂ 215.05 Simpler structure; used in fragrance industries (e.g., benzaldehyde derivatives in oak mistletoes)
5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde -Br (C5), -OCH₂CH=CHPh (C2) C₁₆H₁₃BrO₂ 317.18 E-configuration propenoxy group; irritant (Xi hazard class)
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde -Br (C5), -OCH₂C(CH₃)₂OH (C2) C₁₁H₁₃BrO₃ 273.13 Branched alkoxy group; potential for hydrogen bonding

Biological Activity

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde is a brominated benzaldehyde derivative notable for its unique structural features, including a pyridine ring linked via a methoxy group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C12_{12}H10_{10}BrN\O
  • Molecular Weight : Approximately 292.13 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the benzaldehyde moiety, which may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, potentially due to their ability to disrupt cellular membranes or interact with metabolic pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, although specific data on this compound remains limited.

The exact mechanism of action for this compound is not well-documented. However, it is hypothesized that its structural features allow it to interact with specific enzymes or receptors, potentially acting as an inhibitor. This interaction could lead to alterations in cellular signaling pathways involved in proliferation and apoptosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehydeMethoxy instead of bromoIncreased lipophilicity
4-Bromo-2-(pyridin-4-ylmethoxy)benzaldehydeDifferent pyridine positionPotentially different biological activity
3-Bromo-4-(dimethylamino)benzaldehydeDimethylamino groupEnhanced electron-donating properties

This comparison highlights how variations in substituents can significantly affect the chemical reactivity and biological activities of these compounds.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Studies :
    • A study on pyridine-based derivatives indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. For instance, analogues were tested against various cancer cell lines, revealing IC50_{50} values that suggest significant anticancer activity .
  • Antimicrobial Activity :
    • Research has documented the antibacterial effects of benzaldehyde derivatives against pathogens like Staphylococcus aureus and Bacillus anthracis. It is believed that the presence of phenolic structures contributes to this activity by disrupting bacterial membranes .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, and how are intermediates validated?

  • Answer : A common two-step approach involves: (i) Condensation of 2,3-diaminopyridine with a ketone (e.g., benzoylacetone) to form a pyridodiazepine intermediate. (ii) Cyclization with substituted benzaldehydes under basic conditions to close the seven-membered ring . Validation : Intermediates are typically characterized via 1H^1H-NMR and LC-MS to confirm regioselectivity and purity. For example, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (a related intermediate) is analyzed for regioselective substitution patterns using 13C^{13}C-NMR .

Q. Which spectroscopic techniques are standard for confirming the structure of this compound?

  • Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for verifying the benzaldehyde proton (δ ~10 ppm) and pyridylmethoxy group (δ 4.5–5.5 ppm for OCH2_2) .
  • HPLC : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 308.02) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Answer : Regioselectivity in pyridine derivatives is influenced by:
  • Electron-directing groups : The methoxy group at position 2 directs electrophilic substitution to position 5 (meta to OCH3_3) .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromine site (position 5) requires careful ligand selection (e.g., SPhos) to avoid competing reactions at the aldehyde .
    Table 1 : Regioselectivity in Pyridine Derivatives
Reaction TypePosition FavoredKey ConditionYield (%)Reference
Bromination5NBS in DMF, 0°C78
Suzuki Coupling5Pd(OAc)2_2, SPhos, 80°C85

Q. What experimental strategies resolve conflicting spectroscopic data for this compound?

  • Answer : Contradictions in NMR or MS data may arise from:
  • Tautomerism : The aldehyde group can form hydrates in protic solvents, altering 1H^1H-NMR signals. Use anhydrous DMSO-d6_6 to suppress hydration .
  • Crystallography : Single-crystal X-ray diffraction (as used for 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine) provides unambiguous structural confirmation .
  • Dynamic HPLC : Monitor stability under analytical conditions; degradation peaks may indicate impurities .

Q. How does the aldehyde group’s reactivity impact derivatization, and what protective strategies are effective?

  • Answer : The aldehyde is prone to oxidation and nucleophilic attack. Solutions include:
  • Protection : Convert to a dimethyl acetal using trimethyl orthoformate in MeOH/H+^+ .
  • Stabilization : Conduct reactions under inert atmospheres (N2_2) and low temperatures (0–4°C) to minimize oxidation .
  • Post-functionalization : After modifying the pyridine or bromine sites, regenerate the aldehyde via acidic hydrolysis (e.g., HCl/THF) .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) models electron density to predict sites for electrophilic/nucleophilic attack .
  • Docking Studies : For biological applications, AutoDock Vina evaluates binding affinity to targets (e.g., kinases) using the pyridylmethoxy group as a hinge-binding motif .

Q. How are competing side reactions managed during large-scale synthesis?

  • Answer :
  • Scale-up Challenges : Bromine displacement or aldehyde dimerization may occur. Mitigation includes:
  • Slow addition of reagents (e.g., NaH for cyclization) to control exotherms .
  • In-line IR spectroscopy to monitor reaction progress and detect intermediates .
  • Purification : Use flash chromatography (SiO2_2, hexane/EtOAc gradient) or recrystallization (EtOH/H2_2O) to isolate the product .

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